molecular formula C21H23N3O5S2 B3000868 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 862807-66-7

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B3000868
CAS No.: 862807-66-7
M. Wt: 461.55
InChI Key: MVNVYMPGRRNSCP-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 862807-66-7) is a benzamide derivative featuring a 4,7-dimethoxy-substituted benzothiazole core linked to a 4-(piperidine-1-sulfonyl)benzamide moiety. Its molecular formula is C₂₁H₂₃N₃O₅S₂, with a molecular weight of 461.6 g/mol. Key physicochemical properties include:

  • XLogP3: 3.5 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1 donor, 8 acceptors
  • Topological polar surface area (TPSA): 134 Ų (indicative of moderate solubility)
  • Rotatable bonds: 6 (suggesting conformational flexibility) .

The compound’s structural complexity (complexity score: 717) and sulfonamide-piperidine substituent make it a candidate for investigations in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-16-10-11-17(29-2)19-18(16)22-21(30-19)23-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVYMPGRRNSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: The piperidine-1-sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays and studies.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific biological target and application. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions like hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide hydrochloride (CAS: Not provided) serves as a primary structural analogue. Below is a comparative analysis:

Attribute Target Compound Analogue
Core Structure 4,7-dimethoxybenzothiazole 4,7-dimethoxybenzothiazole
Substituents Piperidine-1-sulfonyl benzamide Dimethylsulfamoyl benzamide + dimethylaminoethyl group; hydrochloride salt
Molecular Formula C₂₁H₂₃N₃O₅S₂ Not explicitly provided (inference: C₂₄H₃₀N₄O₅S₂·HCl)
Molecular Weight 461.6 g/mol Likely higher due to additional substituents and hydrochloride counterion
XLogP3 3.5 Expected lower due to polar dimethylsulfamoyl and charged hydrochloride
Hydrogen Bond Acceptors 8 Likely >8 (dimethylsulfamoyl adds 2 acceptors; hydrochloride adds ionic interactions)
Solubility Moderate (free base) Enhanced aqueous solubility (hydrochloride salt)
Synthesis Complexity High (complexity score: 717) Likely higher due to additional functionalization

Structural and Functional Implications

  • Piperidine vs. In contrast, the analogue’s dimethylsulfamoyl group introduces steric bulk and polar characteristics, which may alter target selectivity .
  • Dimethylaminoethyl Group: The analogue’s dimethylaminoethyl side chain adds a tertiary amine, increasing basicity and enabling salt formation (hydrochloride). This modification enhances solubility but may reduce blood-brain barrier permeability compared to the target compound .
  • Hydrochloride Salt : The analogue’s ionic form improves bioavailability in physiological environments, a critical advantage for in vivo studies .

Pharmacological Considerations

  • The target compound ’s moderate lipophilicity (XLogP3 = 3.5) and flexible benzamide linker may favor membrane penetration, making it suitable for intracellular targets.
  • The analogue ’s hydrophilic hydrochloride salt and polar sulfamoyl group could prioritize extracellular targets or reduce off-target effects via decreased passive diffusion.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S. Its structure features a benzothiazole moiety that is known for its ability to interact with various biological targets. The presence of methoxy groups and a sulfonamide group enhances its solubility and biological activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Anti-inflammatory Activity : Similar benzothiazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is often mediated through the inhibition of cyclooxygenase enzymes (COX) and modulation of signaling pathways like NF-κB .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. They may also interfere with key signaling pathways involved in cancer progression, such as the AKT and ERK pathways .
  • Antimicrobial Effects : Compounds in this class have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialSignificant inhibition of microbial growth

Case Studies

  • Anti-inflammatory Study : A study on a related benzothiazole derivative demonstrated significant reduction in LPS-induced inflammation markers in RAW264.7 cells. The compound inhibited iNOS and COX-2 expression in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : In another investigation focused on new benzothiazole compounds, several derivatives were tested for their ability to inhibit cancer cell lines A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compounds showed promising results in reducing cell viability and promoting apoptosis .
  • Antimicrobial Testing : Research has indicated that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. Tests against bacterial strains demonstrated significant inhibition rates, suggesting their potential use as therapeutic agents against infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the piperidine-1-sulfonyl group into the benzamide scaffold?

  • Methodological Answer : The piperidine-1-sulfonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, in analogous syntheses, sulfonyl chloride intermediates react with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux (4–6 hours). Reaction progress is monitored via TLC, and purification involves precipitation with ice-cold water followed by recrystallization from methanol .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Analyze aromatic proton environments (e.g., dimethoxy benzothiazole protons at δ 3.8–4.0 ppm) and sulfonyl/piperidine groups.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and bond geometries for absolute configuration validation .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?

  • Methodological Answer : Use enzyme-specific assays, such as:

  • Cholinesterase Inhibition (Alzheimer’s targets) : Measure IC₅₀ via Ellman’s method with acetylthiocholine substrate.
  • PARP-1 Inhibition : Employ fluorescence-based NAD⁹ depletion assays.
  • Antibacterial Screening : Conduct MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How do electronic effects of the dimethoxy groups influence binding affinity in molecular docking studies?

  • Methodological Answer : Computational studies (DFT, docking) reveal that electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase). Adjust substituent positions (4,7 vs. 3,4) to modulate electron density and hydrogen-bonding potential. Use software like AutoDock Vina with optimized force fields for binding free energy calculations .

Q. How to resolve discrepancies in IC₅₀ values across enzyme inhibition studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature) or compound purity. Standardize protocols:

  • Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting activity.
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzyme kinetics.
  • Control Compounds : Include reference inhibitors (e.g., donepezil for cholinesterase) to calibrate assay sensitivity .

Q. What strategies optimize metabolic stability of the benzothiazole-piperidine sulfonyl scaffold?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism.
  • Prodrug Design : Mask labile groups (e.g., sulfonamide) as esters or carbamates.
  • In Silico Prediction : Use ADMET tools (e.g., SwissADME) to predict CYP450 interactions and prioritize stable derivatives .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to assess methodological variability?

  • Methodological Answer : Cross-validate using:

  • Standardized Strains : Use ATCC reference strains to minimize genetic variability.
  • Time-Kill Assays : Compare bactericidal vs. bacteriostatic effects over 24 hours.
  • Synergy Testing : Evaluate combination effects with β-lactams to identify potentiating interactions .

Experimental Design

Q. Designing a SAR study for benzothiazole derivatives: Key parameters to prioritize?

  • Methodological Answer :

  • Core Modifications : Vary methoxy positions (4,7 vs. 5,6) and sulfonyl linker length.
  • Biological Targets : Screen against parallel targets (e.g., kinases, proteases) to identify selectivity.
  • Physicochemical Profiling : LogP, solubility, and plasma protein binding assays to balance potency and bioavailability .

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